molecular formula C7H14S B14577151 (2S,5R)-2,5-Dimethylthiane CAS No. 61568-45-4

(2S,5R)-2,5-Dimethylthiane

Cat. No.: B14577151
CAS No.: 61568-45-4
M. Wt: 130.25 g/mol
InChI Key: FCFFROVETURYHE-RQJHMYQMSA-N
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Description

(2S,5R)-2,5-Dimethylthiane is a chiral sulfur-containing heterocyclic compound It is a derivative of thiane, a six-membered ring containing one sulfur atom The compound’s stereochemistry is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-Dimethylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent, such as thiol or disulfide, in the presence of a catalyst. The reaction conditions, including temperature, solvent, and catalyst type, can significantly influence the yield and stereoselectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2,5-Dimethylthiane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Functionalized thiane compounds with diverse substituents.

Scientific Research Applications

(2S,5R)-2,5-Dimethylthiane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-Dimethylthiane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiane ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Thiane: The parent compound of (2S,5R)-2,5-Dimethylthiane, lacking the methyl substituents.

    2,5-Dimethylthiolane: A five-membered ring analog with similar substituents.

    2,5-Dimethylthiophene: A sulfur-containing aromatic compound with similar substituents.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the sulfur atom in a six-membered ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61568-45-4

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,5R)-2,5-dimethylthiane

InChI

InChI=1S/C7H14S/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

FCFFROVETURYHE-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](SC1)C

Canonical SMILES

CC1CCC(SC1)C

Origin of Product

United States

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